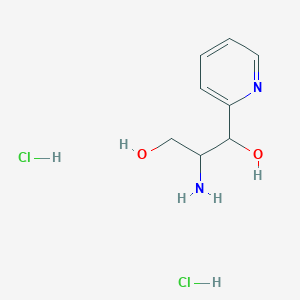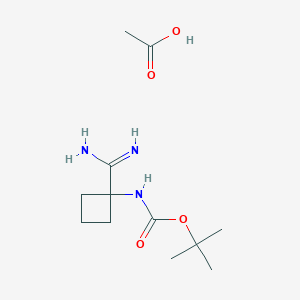
acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The compound could potentially be used in the deprotection of the N-Boc group, which is a key step in many synthetic organic transformations .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of anilines, which are used in a wide range of chemical products.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many biologically active compounds.
Synthesis of Tert-butyl Acetate
Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . The compound could potentially be used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction .
Production of Non-hazardous Air Pollutant (HAP) Solvents
Tert-butyl acetate (TBAC) is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity . The compound could potentially be used in the production of such solvents, contributing to a reduction in ground-level ozone formation from solvent emissions .
Catalyst in Additive Reactions
The compound could potentially be used as a catalyst in the additive reaction of acetic acid with isobutene . This reaction is important in the production of tert-butyl acetate (TBAC), a solvent with a wide range of applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
acetic acid;tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.C2H4O2/c1-9(2,3)15-8(14)13-10(7(11)12)5-4-6-10;1-2(3)4/h4-6H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNJEJCIQQILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
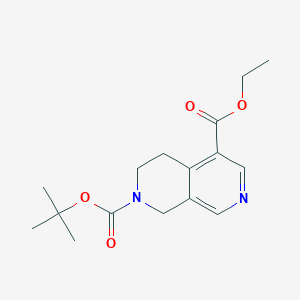
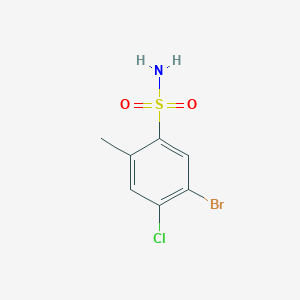
![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
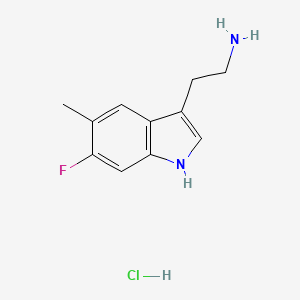
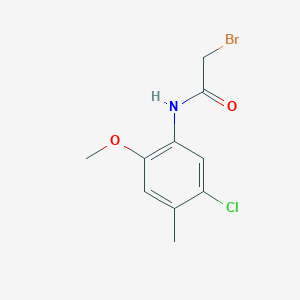
![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)
